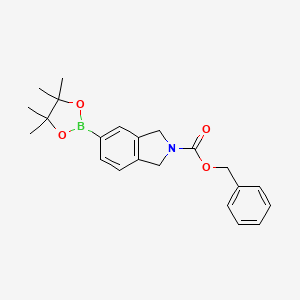
(2-Fluoropropoxy)benzene
Overview
Description
(2-Fluoropropoxy)benzene, also known as 2-FPB, is a colorless, volatile liquid that is used in a variety of scientific research applications. It is a versatile compound with a wide range of applications in chemistry, biology, and medicine. The chemical structure of 2-FPB consists of a benzene ring with a fluorine atom attached to a propoxy group. Its unique reactivity and low toxicity make it an ideal compound for laboratory experiments.
Scientific Research Applications
Green Fluorophores : Benzene, including its derivatives, is used in the development of fluorescent dyes and luminescent materials for imaging applications. These applications benefit from enhanced spectroscopic signals. A study by Beppu et al. (2015) introduced a novel architecture for green fluorophores based on benzene, demonstrating high fluorescence emission and photostability, independent of solvent and pH, with significant quantum yields and Stokes shifts (Beppu et al., 2015).
Radiotracer Synthesis : Fluoroethoxy and fluoropropoxy groups, structurally related to (2-Fluoropropoxy)benzene, are commonly used in radiotracer synthesis for positron emission tomography (PET). Pan et al. (2013) developed an efficient method for preparing such compounds, demonstrating their potential in synthesizing fluoroalkyl aryl ester and ether PET tracers (Pan et al., 2013).
Peripheral Benzodiazepine Receptors Study : Fluoroethoxy and fluoropropoxy substituted compounds are used in studying peripheral benzodiazepine receptors (PBRs) with PET imaging. Fookes et al. (2008) synthesized such compounds and found them to have high affinity and selectivity for PBRs, making them suitable for imaging in neurodegenerative disorders (Fookes et al., 2008).
Benzene Biodegradation : Research into the anaerobic biodegradation of benzene, to which (2-Fluoropropoxy)benzene is structurally related, is significant due to its environmental impact. Chakraborty and Coates (2005) demonstrated that Dechloromonas strain RCB degrades benzene anaerobically through hydroxylation and carboxylation, providing insights into potential bioremediation strategies (Chakraborty & Coates, 2005).
properties
IUPAC Name |
2-fluoropropoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSPLDZGKWOKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoropropoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B6298829.png)
![(2-Oxospiro[3.3]heptan-6-yl) acetate](/img/structure/B6298836.png)


![(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride, 95%](/img/structure/B6298858.png)
![Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride, 95%](/img/structure/B6298859.png)


![N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide](/img/structure/B6298878.png)

amino}propanoate](/img/structure/B6298897.png)

![2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298910.png)